2-[(4-bromobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine
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Overview
Description
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,3-diaminopyridine with a suitable aldehyde or ketone to form the imidazo[4,5-b]pyridine scaffold . The bromophenylmethylsulfanyl group can then be introduced via nucleophilic substitution reactions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, such as the use of high-yielding reagents and catalysts to improve efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Phenyl derivative
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors involved in disease processes . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
Imidazo[4,5-b]pyridine: The parent compound without the bromophenylmethylsulfanyl group.
Imidazo[4,5-c]pyridine: A structural isomer with different biological activity.
Imidazo[1,2-a]pyridine: Another isomer with distinct chemical properties and applications.
The uniqueness of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C13H10BrN3S |
---|---|
Molecular Weight |
320.21 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C13H10BrN3S/c14-10-5-3-9(4-6-10)8-18-13-16-11-2-1-7-15-12(11)17-13/h1-7H,8H2,(H,15,16,17) |
InChI Key |
ZYJFGTVYKJWTNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)SCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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